N-methyl-N-(2,2,3,3-tetrafluoropropyl)-1-adamantanesulfinamide
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Description
Molecular Structure Analysis
The molecular structure of “N-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline” has been reported with a molecular formula of C10H11F4N and a molecular weight of 221.19500 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-N-(2,2,3,3-tetrafluoropropyl)aniline” include a molecular weight of 221.19500 and a molecular formula of C10H11F4N .Scientific Research Applications
- Application : N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide (TFEPE) has been investigated as a cosolvent in high-voltage electrolytes for Li-rich Mn-based cathodes. When added to the electrolyte, TFEPE preferentially oxidizes and forms inorganic compounds (MeF and Li2CO3) on the cathode surface. These compounds inhibit side reactions and improve cycling performance by delaying phase transitions within the cathode particles .
- Application : TFEPE can broaden the voltage window of electrolytes. By using TFEPE as a solvent, researchers have achieved improved stability and compatibility with high-voltage cathode materials like Li2CoPO4F .
Electrolyte Stabilization in Li-Rich Mn-Based Cathode Materials
High-Potential Electrolytes for Li-Rich Mn-Based Cathodes
properties
IUPAC Name |
N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F4NOS/c1-19(8-14(17,18)12(15)16)21(20)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZVGKDBYTLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(F)F)(F)F)S(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2,2,3,3-tetrafluoropropyl)adamantane-1-sulfinamide |
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